molecular formula C30H32N2O7 B12011282 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 369399-30-4

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12011282
CAS No.: 369399-30-4
M. Wt: 532.6 g/mol
InChI Key: BRKAGFMCNCWJPJ-IMVLJIQESA-N
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Description

This compound is a pyrrol-2-one derivative characterized by distinct substituents:

  • 4-isopropoxy-3-methylbenzoyl at position 4, contributing steric bulk and lipophilicity.
  • Pyridin-3-ylmethyl at position 1, introducing a basic nitrogen center that may enhance solubility and target binding.
  • 3,4,5-Trimethoxyphenyl at position 5, a moiety often associated with tubulin-binding activity in anticancer agents .

Properties

CAS No.

369399-30-4

Molecular Formula

C30H32N2O7

Molecular Weight

532.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H32N2O7/c1-17(2)39-22-10-9-20(12-18(22)3)27(33)25-26(21-13-23(36-4)29(38-6)24(14-21)37-5)32(30(35)28(25)34)16-19-8-7-11-31-15-19/h7-15,17,26,33H,16H2,1-6H3/b27-25+

InChI Key

BRKAGFMCNCWJPJ-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)/O)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)O)OC(C)C

Origin of Product

United States

Biological Activity

The compound 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one (CAS No. 505079-87-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant research findings.

Structure and Composition

The molecular formula of the compound is C28H36N2O7C_{28}H_{36}N_{2}O_{7}, with a molecular weight of 512.6 g/mol . The structure includes multiple functional groups, including hydroxyl, methoxy, and isopropoxy groups, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC28H36N2O7C_{28}H_{36}N_{2}O_{7}
Molecular Weight512.6 g/mol
CAS Number505079-87-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where key intermediates are formed through reactions such as acylation and alkylation.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. The compound has shown efficacy against various cancer cell lines by inhibiting critical pathways involved in cell proliferation and survival.

  • Mechanism of Action : The compound may exert its antitumor effects by inhibiting kinases such as Aurora-A and EGFR, which are pivotal in tumor growth and metastasis .

Anti-inflammatory Effects

Inflammation plays a crucial role in numerous diseases, including cancer and autoimmune disorders. Studies have suggested that the compound exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines.

  • Research Findings : A study demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. The compound has shown promising activity against various bacterial strains.

  • Case Study : In a recent investigation, the compound exhibited bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 4 µg/ml .

Table of Biological Activities

Activity TypeEffectivenessReference
AntitumorSignificant inhibition of cancer cell lines
Anti-inflammatoryReduction in TNF-alpha and IL-6 levels
AntimicrobialMIC = 4 µg/ml against MRSA

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their differentiating features are summarized below:

Compound ID/Name Substituent Variations Melting Point (°C) Yield (%) Key Observations References
Main Compound (369399-30-4) 3,4,5-Trimethoxyphenyl (position 5); Pyridin-3-ylmethyl (position 1) N/A N/A High structural complexity with electron-rich aromatic groups. Likely influences tubulin binding due to trimethoxyphenyl motif.
618074-51-4 3-Methoxyphenyl (position 5); Pyridin-4-ylmethyl (position 1) N/A N/A Reduced methoxy groups may lower lipophilicity compared to trimethoxyphenyl. Pyridin-4-ylmethyl substitution alters spatial orientation.
371225-29-5 4-Ethoxy-3-methoxyphenyl (position 5); 3-Morpholinylpropyl (position 1) N/A N/A Morpholine substituent enhances solubility but reduces aromatic π-stacking potential. Ethoxy group increases metabolic stability relative to isopropoxy.
Compound 23 () 4-Trifluoromethoxyphenyl (position 5); 2-Hydroxypropyl (position 1) 246–248 32 Trifluoromethoxy group improves membrane permeability. Lower yield suggests synthetic challenges with electron-withdrawing substituents.
Compound 25 () 3-Trifluoromethylphenyl (position 5); 2-Hydroxypropyl (position 1) 205–207 9 Trifluoromethyl group enhances electrophilicity but reduces yield significantly.
Compound 38 () 4-Isopropylphenyl (position 5); 2-Hydroxypropyl (position 1) 221–223 17 Isopropyl group increases steric hindrance, potentially reducing enzymatic degradation.

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